molecular formula C15H19NO6 B13714746 Cbz-Glu(OEt)-OH

Cbz-Glu(OEt)-OH

Cat. No.: B13714746
M. Wt: 309.31 g/mol
InChI Key: HRFYEAOTNUSCGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cbz-L-glutamic acid 5-ethyl ester can be synthesized through the esterification of N-Cbz-L-glutamic acid. The process typically involves the reaction of N-Cbz-L-glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of N-Cbz-L-glutamic acid 5-ethyl ester follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-L-glutamic acid 5-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cbz-L-glutamic acid 5-ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-L-glutamic acid 5-ethyl ester primarily involves its role as a protected form of L-glutamic acid. The benzyloxycarbonyl (Cbz) group protects the amino group of L-glutamic acid, preventing unwanted reactions during synthesis. The ester group can be selectively removed under specific conditions, allowing for the controlled release of L-glutamic acid .

Comparison with Similar Compounds

Uniqueness: N-Cbz-L-glutamic acid 5-ethyl ester is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to other ester derivatives. This makes it particularly useful in certain synthetic applications where the ethyl ester group offers advantages in terms of reaction conditions and product stability .

Properties

IUPAC Name

5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFYEAOTNUSCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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